7-(Furan-2-yl)hept-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Furan-2-yl)hept-2-en-4-one is an organic compound that features a furan ring attached to a hept-2-en-4-one chain The furan ring is a five-membered aromatic ring with one oxygen atom, which imparts unique chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Furan-2-yl)hept-2-en-4-one typically involves the use of furfural as a starting material. One common method involves a one-pot synthesis where furfural is reacted with 7-bromo-1-heptene in the presence of a catalyst such as cuprous chloride and an oxidant like tert-butyl hydrogen peroxide. Potassium carbonate is used as a base, and tetrabutylammonium bromide (TBAB) is added to facilitate the reaction .
Industrial Production Methods
This includes the use of renewable resources, minimizing waste, and employing safer solvents and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Furan-2-yl)hept-2-en-4-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the hept-2-en-4-one chain can be reduced to form alcohols.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Furan-2-yl)hept-2-en-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications
Wirkmechanismus
The mechanism of action of 7-(Furan-2-yl)hept-2-en-4-one involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially affecting cellular processes. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to changes in cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfural: A precursor in the synthesis of 7-(Furan-2-yl)hept-2-en-4-one.
5-Hydroxymethylfurfural (HMF): Another furan derivative with similar chemical properties.
2,5-Furandicarboxylic Acid: A furan compound used in the production of polymers.
Uniqueness
This compound is unique due to its specific structure, which combines a furan ring with a hept-2-en-4-one chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
112158-02-8 |
---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
7-(furan-2-yl)hept-2-en-4-one |
InChI |
InChI=1S/C11H14O2/c1-2-5-10(12)6-3-7-11-8-4-9-13-11/h2,4-5,8-9H,3,6-7H2,1H3 |
InChI-Schlüssel |
QJUJOSYJXQBSLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)CCCC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.